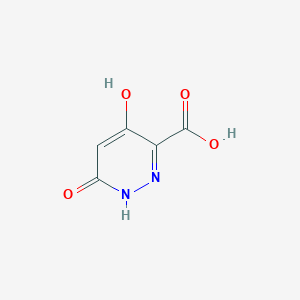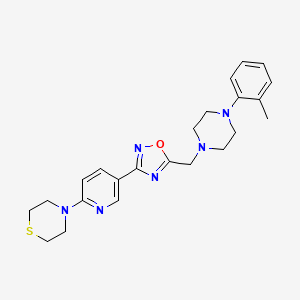
1-Amino-3-methylpentan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Amino-3-methylpentan-2-one hydrochloride” is a chemical compound with the molecular formula C6H13NO. It is a derivative of pentanone, where one of the hydrogen atoms in the methyl group is replaced by an amino group . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “1-Amino-3-methylpentan-2-one hydrochloride” is1S/C6H13NO.ClH/c1-3-5(2)6(8)4-7;/h5H,3-4,7H2,1-2H3;1H . This indicates that the compound has a chlorine atom attached to it, forming a hydrochloride salt. Physical And Chemical Properties Analysis
“1-Amino-3-methylpentan-2-one hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 151.64 .Scientific Research Applications
Synthesis and Medicinal Chemistry
1-Amino-3-methylpentan-2-one hydrochloride is utilized in the synthesis of various chemical compounds. For instance, it is used in the synthesis of condensed pyrimidines, which have been evaluated for their anti-inflammatory and analgesic activities. These pyrimidines exhibit moderate to good activity in this context (Sondhi et al., 2008). Additionally, derivatives of 1-amino-3-methylpentan-2-one are synthesized as part of research into amino acids that are constituent parts of AM-toxins, highlighting its role in the synthesis of bioactive compounds (Shimohigashi et al., 1976).
Metabolic Engineering and Biofuels
In metabolic engineering, pentanol isomers such as 2-methyl-1-butanol and 3-methyl-1-butanol, derived from amino acid substrates, have potential applications as biofuels. Research into the production of these isomers includes metabolic engineering of microbial strains, which indicates a broader application of related compounds in renewable energy sources (Cann & Liao, 2009).
Material Science and Chemical Analysis
The compound finds application in material science and chemical analysis. For instance, derivatives such as 4-methylpentan-2-ol have been used for the quantitative extraction and separation of iron(III) from hydrochloric acid, highlighting its utility in chemical separation processes (Gawali & Shinde, 1974). This underscores its role in analytical chemistry and industrial applications.
Pharmaceutical Research
In pharmaceutical research, 1-amino-3-methylpentan-2-one hydrochloride is involved in the synthesis of novel analgesics and other therapeutic compounds. Research focused on the diastereoselective synthesis of naphthyl amino alcohols via nucleophilic addition to this compound has been studied, indicating its significance in developing new pharmaceutical agents (Azzolina et al., 2004).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-amino-3-methylpentan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-3-5(2)6(8)4-7;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPJRMCURVTLPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylpentan-2-one;hydrochloride | |
CAS RN |
820250-29-1 |
Source


|
| Record name | 1-amino-3-methylpentan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(2,4-Dinitrophenyl)methyl]hydroxylamine;hydrochloride](/img/structure/B2400935.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)
![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)


![N-(cyanomethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2400948.png)
![N~6~-(3-fluoro-4-methylphenyl)-N~6~-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2400949.png)

![4-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2400952.png)
![1-[(2-Methylhex-5-en-3-yl)amino]propan-2-ol](/img/structure/B2400954.png)
